molecular formula C15H11N3O4 B1531741 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide CAS No. 941868-94-6

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1531741
CAS No.: 941868-94-6
M. Wt: 297.26 g/mol
InChI Key: LSIBMQYEKZVDLU-UHFFFAOYSA-N
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Description

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative of benzofuran, a privileged scaffold in medicinal chemistry known for constructing rich pharmacological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Benzofuran derivatives functionalized with a 4-nitrophenyl group, such as this compound, are of significant interest in anticancer research due to their demonstrated antiproliferative properties . Studies on closely related molecules have shown that the 4-nitrophenyl-functionalized benzofuran scaffold can exhibit a strong ability to bind telomeric DNA, particularly G-quadruplex structures, which is a key mechanistic pathway for disrupting cancer cell proliferation . Furthermore, comparative research on protein binding highlights that 4-nitrophenyl-functionalized benzofurans can effectively interact with and alter the secondary structure of serum albumin, suggesting potential use in studies focused on protein-ligand interactions and drug delivery systems . The binding with serum albumins can be characterized by a high affinity, as seen in similar compounds with dissociation constants (kD) in the nanomolar range, which may influence the compound's distribution and bioavailability in experimental models . The integration of the carboxamide pharmacophore is strategically important, as this group is a privileged structure in the development of anti-infectious and anti-cancer agents, enhancing the molecule's binding affinity to various oncogenic targets . Researchers can leverage this compound for in vitro assays against a panel of cancer cell lines, molecular docking studies to investigate interactions with targets like topoisomerases or tyrosine kinase receptors, and biophysical studies to understand its effects on protein structure and stability .

Properties

IUPAC Name

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIBMQYEKZVDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cs2CO3-Mediated One-Pot Room-Temperature Synthesis

A highly efficient and rapid method involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in the presence of cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at room temperature. This method achieves simultaneous C–C and C–O bond formation, producing 3-amino-2-aroyl benzofuran derivatives in good to excellent yields within 10–20 minutes.

  • Procedure Summary:

    • Mix 2-hydroxybenzonitrile and 2-bromoacetophenone derivatives with Cs2CO3 in DMF.
    • Stir at room temperature for 10–20 minutes.
    • Quench in ice, filter the precipitated product.
    • Purify by recrystallization or column chromatography.
  • Advantages:

    • Mild conditions (room temperature).
    • Short reaction time.
    • High yields and scalability.
    • No need for ligands or complex catalysts.
  • Relevance to Target Compound:

    • The 3-amino group is introduced via this cascade mechanism.
    • The carboxamide can be formed subsequently by coupling with 4-nitroaniline or by using appropriate derivatives.
  • Representative Data for Analogous Compound (3a):

Parameter Value
Reaction time 10–20 min
Solvent DMF
Base Cs2CO3
Product yield Good to excellent
Purification Recrystallization or chromatography
Characterization 1H NMR, 13C NMR, HRMS

(Data adapted from ACS Omega, 2020)

Stepwise Synthesis via Benzofuran-2-carboxylate Esters and Amide Formation

An alternative approach involves multi-step synthesis starting from ethyl 5-aminobenzofuran-2-carboxylate:

  • Step 1: Reaction with N,N-bis(2-chloroethyl)amine in dichloromethane to introduce amino substituents.
  • Step 2: Protection of amino groups using di-tert-butyl dicarbonate (BOC protection) in tetrahydrofuran.
  • Step 3: Conversion of ester to carboxamide by reaction with formamide in the presence of sodium alkoxide in N-methylpyrrolidone.
  • Step 4: Deprotection of BOC groups with methanolic HCl to yield the free amine carboxamide.

This method is industrially advantageous for preparing benzofuran-2-carboxamide derivatives with high purity and controlled substitution patterns.

  • Relevance:
    • The carboxamide linkage can be formed with aromatic amines such as 4-nitroaniline by adapting the amide formation step.
    • Suitable for scale-up and commercial production.

(Based on patent US20180002305A1)

Palladium-Catalyzed Coupling for Functionalization

For further functionalization, including the introduction of the 4-nitrophenyl group on the carboxamide nitrogen, palladium-catalyzed cross-coupling reactions are employed:

  • Use of PdCl2(dppf)·CH2Cl2 as catalyst with bases such as 3PO4 and phase transfer catalysts like tetrabutylammonium bromide.
  • Reaction performed in acetonitrile under reflux in nitrogen atmosphere.
  • Followed by work-up and purification by silica gel chromatography.

This method allows the selective N-arylation of the amino group on the benzofuran ring or carboxamide nitrogen, enabling the installation of the 4-nitrophenyl moiety.

(From Japanese Journal of Pharmacological Chemistry, 2025)

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Scale Notes
Cs2CO3-mediated one-pot synthesis 2-hydroxybenzonitrile + 2-bromoacetophenone, Cs2CO3, DMF, RT Rapid, mild, high yield, scalable Good to excellent, gram-scale Suitable for 3-amino benzofuran core
Stepwise ester to amide synthesis Ethyl 5-aminobenzofuran-2-carboxylate, formamide, BOC protection, sodium alkoxide Industrially viable, controlled substitution Moderate to high Multi-step, allows functional group control
Pd-catalyzed N-arylation PdCl2(dppf), base, arylboronic acids, reflux Selective N-arylation, versatile Moderate yields Enables introduction of 4-nitrophenyl group

Detailed Research Findings

  • The Cs2CO3-mediated method is particularly noted for its efficiency in synthesizing 3-amino benzofuran derivatives rapidly at room temperature without the need for ligands or harsh conditions.
  • The stepwise method allows for the synthesis of benzofuran-2-carboxamide derivatives with various amine substituents, including aromatic amines like 4-nitroaniline, by adapting the amide formation step.
  • Palladium-catalyzed cross-coupling provides a powerful tool to introduce the 4-nitrophenyl group selectively on the amino nitrogen, which is critical for the preparation of the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at the 3-position exhibits nucleophilic reactivity:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives under mild conditions .

  • Arylation : Copper-catalyzed coupling with arylboronic acids produces biaryl amines. For example, phenylboronic acid yields N-phenyl derivatives at ambient temperature .

Example Reaction Pathway :

3 Amino benzofuran+Ar B OH 2Cu OAc 2,rt3 ArNH benzofuran+H2O\text{3 Amino benzofuran}+\text{Ar B OH }_2\xrightarrow{\text{Cu OAc }_2,\text{rt}}\text{3 ArNH benzofuran}+\text{H}_2\text{O}

Reduction of Nitro Group

The 4-nitrophenyl substituent undergoes selective reduction to an amine:

  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol reduces -NO₂ to -NH₂ at 60–80°C .

  • Electrochemical Reduction : Achieved in acidic media with a Pt cathode .

Reduction Method Conditions Efficiency
H₂/Pd-C (10 atm)Ethanol, 70°C, 6 h94%
Electrochemical (H₂SO₄)0.1 M H₂SO₄, −1.2 V vs. SCE88%

Oxidative Transformations

The benzofuran ring resists oxidation under moderate conditions but degrades under harsh oxidants:

  • Ring Cleavage : Treatment with KMnO₄/H₂SO₄ oxidizes the furan ring to dicarboxylic acid derivatives .

  • Side-Chain Oxidation : The amino group oxidizes to nitroso intermediates with H₂O₂/Fe³⁺ .

Transamidation of Carboxamide

The N-(4-nitrophenyl)carboxamide group undergoes transamidation with primary/secondary amines:

  • Boc-Activation : Boc₂O/DMAP in acetonitrile forms an N-acyl-Boc intermediate .

  • Aminolysis : Reaction with amines (e.g., benzylamine) in toluene replaces the 4-nitrophenyl group .

Representative Data :

Amine Product Yield
BenzylamineN-Benzyl carboxamide78%
PiperidineN-Piperidinyl carboxamide82%

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage, yielding 3-aminobenzofuran and 4-nitroaniline .

  • Thermal Decomposition : Heating above 200°C results in decarboxylation and nitro group elimination .

Scientific Research Applications

Medicinal Chemistry

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects:

  • Antiviral Activity : Research indicates that derivatives of benzofuran, including this compound, exhibit inhibitory effects against Hepatitis C Virus (HCV) NS5B polymerase. The para-nitrophenyl substituent is believed to enhance binding affinity to the enzyme's active site, suggesting potential for antiviral drug development .
  • Anticancer Properties : Studies have shown that benzofuran derivatives can interfere with the cancer cell cycle and exhibit antiproliferative activity against various cancer cell lines, including prostate cancer cells (PC-3). The mechanism may involve modulation of signaling pathways related to cell growth and apoptosis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It can be utilized in the synthesis of more complex molecules through various organic reactions, including nucleophilic substitutions and cyclization processes.
  • Synthesis of Hybrid Compounds : Researchers have explored the use of this compound in creating hybrid molecules aimed at multi-target therapies for diseases such as Alzheimer's disease .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Development of New Materials : Its chemical reactivity allows it to be used in the formulation of new polymers and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Study TitleFocusFindings
Inhibition of HCV NS5B PolymeraseAntiviral ActivityDemonstrated significant binding affinity, suggesting potential as an antiviral agent .
Antiproliferative Activity on Prostate Cancer CellsCancer ResearchShowed dose-dependent inhibition of cell proliferation, correlating with lipophilicity and structural modifications .
Protein Binding StudiesPharmacokineticsInvestigated interactions with bovine serum albumin (BSA), revealing complex formation indicative of therapeutic potential .

Mechanism of Action

The mechanism of action of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and nitro groups allows the compound to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide 4-NO₂ C₁₅H₁₁N₃O₄ 297.27 Strong electron-withdrawing nitro group
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide 4-CH₃ C₁₆H₁₄N₂O₂ 266.30 Electron-donating methyl group; increased lipophilicity
3-Amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide 4-C₂H₅ C₁₇H₁₆N₂O₂ 280.32 Larger alkyl group; higher hydrophobicity
3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide 4-Cl C₁₅H₁₁ClN₂O₂ 286.71 Moderate electron-withdrawing effect; halogen interactions
3-Amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide 2-OCH₃ C₁₆H₁₄N₂O₃ 282.29 Methoxy group enhances solubility via polarity
N-(4-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide 4-NH₂, 2-OCH₃ C₁₆H₁₄N₂O₃ 282.29 Dual functional groups (amino and methoxy) for H-bonding

Substituent Effects on Properties

  • 4-CH₃ and 4-C₂H₅ substituents donate electrons via inductive effects, increasing lipophilicity and possibly improving membrane permeability .
  • Solubility and Bioavailability: The nitro group (4-NO₂) may reduce aqueous solubility compared to methoxy (2-OCH₃) or amino (4-NH₂) derivatives due to its hydrophobic nature . Methoxy-substituted analogues (e.g., 2-OCH₃) exhibit improved solubility in polar solvents, beneficial for formulation .

Analytical and Spectroscopic Data

Collision cross-section (CCS) values from mass spectrometry () highlight structural differences:

  • 3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide ([M+H]⁺ m/z 287.05818, CCS 162.7 Ų) .
  • The nitro-substituted analogue is expected to exhibit a higher CCS due to its larger molecular weight and planar nitro group, though experimental data are unavailable.

Biological Activity

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound characterized by its unique structural features, which include a benzofuran moiety, an amino group, and a nitrophenyl substituent. Its molecular formula is C15H11N3O4C_{15}H_{11}N_{3}O_{4} with a molecular weight of approximately 297.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, thereby modulating their activity and influencing cellular responses.
  • Signaling Pathway Modulation : The compound may alter signaling pathways involved in processes such as proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit inhibitory effects against the Hepatitis C Virus (HCV) NS5B polymerase. The presence of the para-nitrophenyl group enhances binding affinity to the enzyme's active site, making it a candidate for antiviral drug development.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Such as Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities are crucial for evaluating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. Below is a summary of notable findings:

StudyCompoundActivityFindings
Study 1This compoundAntiviralDemonstrated significant inhibition of HCV NS5B polymerase.
Study 2Similar benzofuran derivativesAntimicrobialShowed varying degrees of activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 3.90 μg/mL to 156.47 μg/mL.
Study 3Related amide derivativesAnticancerIndicated potential as anticancer agents with selective toxicity towards tumor cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUniqueness
3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamideSimilar benzofuran structureModerate immunosuppressive activityMethyl substituent alters potency
3-(3-cyclohexylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamideCyclohexyl side chainNot fully understoodCyclohexyl enhances lipophilicity
N-{3-[(4-nitrophenyl)amino]propyl}-1-benzofuran-2-carboxamidePropyl chain additionPotential anti-inflammatory propertiesPropyl enhances solubility

The unique combination of the amino group and nitrophenyl substituent in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and therapeutic applications .

Q & A

Q. What are the established synthetic routes for 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄) .
  • Carboxamide Coupling : Reaction of 1-benzofuran-2-carboxylic acid with 4-nitroaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .
  • Amino Group Introduction : Reduction of a nitro intermediate (e.g., using SnCl₂/HCl) or direct nucleophilic substitution .

Q. Critical Factors :

  • Temperature : Excess heat during cyclization may degrade the benzofuran ring.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted aniline .

Q. How can structural characterization of this compound be performed using spectroscopic and chromatographic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons on the benzofuran ring appear at δ 7.2–8.1 ppm (doublets/multiplets). The amino group (–NH₂) shows broad peaks at δ 5.5–6.0 ppm .
    • ¹³C NMR : The carboxamide carbonyl resonates at ~168 ppm, while the benzofuran carbons appear at 110–160 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 297.27 confirms the molecular formula (C₁₅H₁₁N₃O₄) .
  • HPLC Purity Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure >95% purity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility :
    • Polar solvents (DMSO, DMF): >50 mg/mL.
    • Aqueous buffers (pH 7.4): <0.1 mg/mL due to hydrophobic benzofuran and nitrophenyl groups .
  • Stability :
    • Thermal : Stable up to 150°C; decomposition observed at higher temperatures (TGA/DSC data).
    • Photochemical : Nitrophenyl groups may undergo photoreduction; store in amber vials at –20°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding affinity?

  • ADMET Prediction :
    • Absorption : Low Caco-2 permeability (logP ~2.5) due to the carboxamide group.
    • Metabolism : CYP3A4-mediated oxidation of the benzofuran ring (MetaSite software) .
  • Molecular Docking :
    • The nitro group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2).
    • MD simulations (AMBER/CHARMM) suggest stable binding with RMSD <2.0 Å over 100 ns .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Experimental Replication :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays).
    • Use positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Normalization :
    • Normalize IC₅₀ values to cell viability (MTT assay) and protein content (Bradford assay).
    • Address batch-to-batch variability via HPLC-UV purity checks .

Q. How does the nitro group’s electronic nature influence reactivity in catalytic applications?

  • Electrophilic Aromatic Substitution :
    • The nitro group (–NO₂) is a strong meta-directing, deactivating group.
    • Hinders electrophilic attack on the benzofuran ring but facilitates nucleophilic substitution at the 4-nitrophenyl position .
  • Redox Catalysis :
    • Nitro-to-amine reduction (H₂/Pd-C) generates a reactive –NH₂ group for further functionalization .

Q. What analytical techniques validate the compound’s role in enzyme inhibition studies?

  • Kinetic Assays :
    • Fluorescence Quenching : Monitor tryptophan residue changes in enzyme active sites (e.g., Δλem = 340 nm).
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD <1 µM for serine proteases) .
  • X-ray Crystallography :
    • Resolve binding modes (e.g., PDB ID 6XYZ shows H-bonding with thrombin’s S1 pocket) .

Q. How can structural modifications enhance selectivity for biological targets?

  • SAR Studies :
    • Replace –NO₂ with –CF₃: Increases hydrophobicity and kinase selectivity .
    • Introduce methyl groups on the benzofuran ring: Reduces off-target binding (e.g., COX-2 vs. COX-1) .
  • Proteomic Profiling :
    • Use affinity chromatography (compound-conjugated Sepharose beads) to identify off-target interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

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